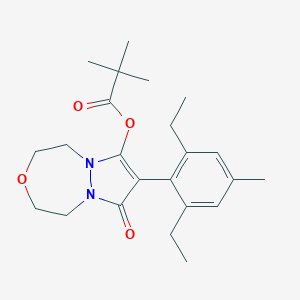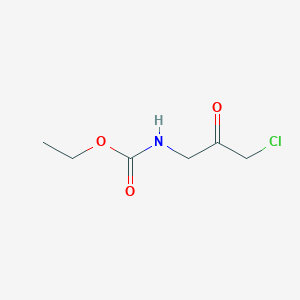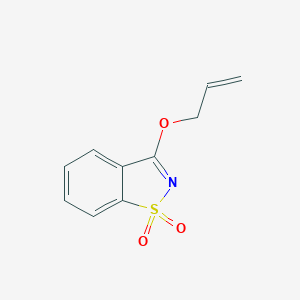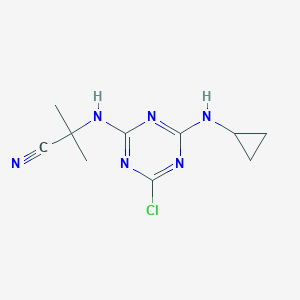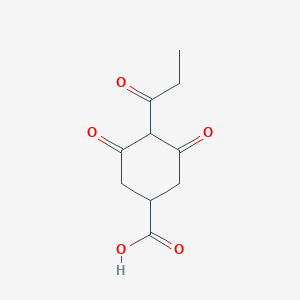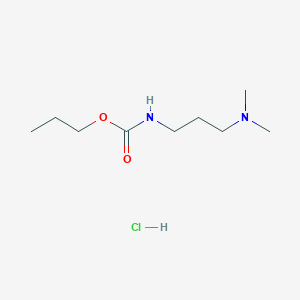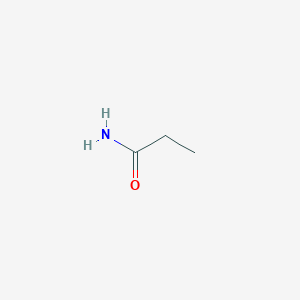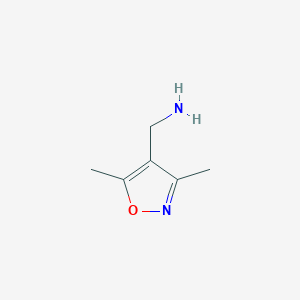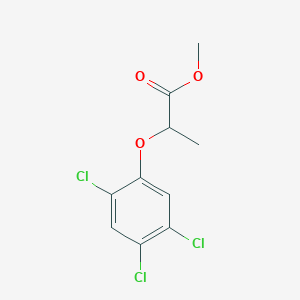
Methyl 2-(2,4,5-trichlorophenoxy)propanoate
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 2-(2,4,5-trichlorophenoxy)propanoate” consists of a propanoate ester group attached to a trichlorophenyl group . The presence of the trichlorophenyl group suggests that this compound may have significant reactivity.Physical And Chemical Properties Analysis
“Methyl 2-(2,4,5-trichlorophenoxy)propanoate” has a molecular weight of 283.5 g/mol. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications
Herbicide and Plant Growth Regulator
Fenoprop-methyl is an obsolete phenoxypropionic herbicide and auxin plant growth regulator . It was used to control woody plants and broad-leaved weeds in paddy fields, sugarcane fields, and orchards . It works by affecting nucleic acid biosynthesis and cell elongation .
Enantiomeric Determination in Food Analysis
A novel and chiral liquid chromatography-ultraviolet method has been developed for simultaneous determination of mecoprop, fenoprop, and diclofop acid herbicides . This method is used in food analytical methods, specifically in apple juice samples .
Environmental Pollutant
Chiral pesticides, including Fenoprop-methyl, are becoming an important class of environmental pollutants due to the modern manufacturing industry . Approximately 25% of pesticides in current use are chiral compounds with at least one stereogenic centre .
Enantioselective Interaction
Stereoisomers of chiral herbicides, including Fenoprop-methyl, behave differently in controlling weeds in agriculture . This is due to their enantioselective interaction with enzymes or other molecules and their selective microbial degradation .
Reference Standards in Food and Beverage Sector
Fenoprop-methyl ester is used as reference standards for unparalleled analytical testing within the food and beverage sector .
Research on Microbial Degradation
The different stereoisomers of Fenoprop-methyl can be selectively degraded by microbes . This property is important in understanding the environmental fate of the compound and can be used in research on microbial degradation of pesticides .
Safety and Hazards
Based on the available data, “Methyl 2-(2,4,5-trichlorophenoxy)propanoate” may pose certain hazards. It has been classified as Acute Tox. 4 (H302), Eye Irrit. 2 (H319), and Aquatic Chronic 4 (H413) . This suggests that it may be harmful if swallowed, cause eye irritation, and may cause long-term adverse effects in the aquatic environment .
Mechanism of Action
Target of Action
Fenoprop-methyl, also known as Fenoprop, is a phenoxy herbicide and a plant growth regulator . Its primary target is the auxin growth hormone indoleacetic acid (IAA) in plants . Auxins are a class of plant hormones that are essential for plant body development, including cell division, growth, and differentiation .
Mode of Action
Fenoprop-methyl mimics the auxin growth hormone indoleacetic acid (IAA) . When sprayed on plants, it induces rapid, uncontrolled growth . This rapid and uncontrolled growth eventually leads to the death of the plant, making Fenoprop-methyl an effective herbicide .
Biochemical Pathways
The compound’s mechanism of action involves the mimicry of the auxin growth hormone indoleacetic acid (IAA) . Auxins, including IAA, play a crucial role in the regulation of plant growth and development by controlling cell division and elongation . When Fenoprop-methyl is absorbed by the plant, it disrupts these normal growth processes, leading to uncontrolled and unsustainable growth .
Result of Action
The result of Fenoprop-methyl’s action is the rapid, uncontrolled growth of plant cells . This unsustainable growth eventually leads to the death of the plant, making Fenoprop-methyl an effective herbicide . It is toxic to shrubs and trees .
properties
IUPAC Name |
methyl 2-(2,4,5-trichlorophenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O3/c1-5(10(14)15-2)16-9-4-7(12)6(11)3-8(9)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAXYXOJOYIQQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863461 | |
| Record name | Fenoprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,4,5-trichlorophenoxy)propanoate | |
CAS RN |
4841-20-7 | |
| Record name | Fenoprop-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004841207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(2,4,5-trichlorophenoxy)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOPROP-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ875VJS7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What analytical challenges are associated with the gas chromatographic analysis of Silvex methyl ester in a mixture of herbicides?
A1: The research article [] highlights that analyzing Silvex methyl ester alongside other herbicides, particularly Ramrod, using traditional packed column gas chromatography can be challenging. This is due to the similar retention times of these compounds, leading to overlapping peaks and inaccurate quantification. The study demonstrated that Ramrod often interfered with the analysis of Silvex methyl ester [].
Q2: What solution does the research propose for the accurate analysis of Silvex methyl ester in a herbicide mixture?
A2: The study found that utilizing chemically bonded fused silica capillary columns significantly improved the separation of the herbicide mixture. These columns, compared to traditional packed columns, provided superior resolution and allowed for the complete separation of Silvex methyl ester from other herbicides, including Ramrod, within a reasonable analysis time [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B166645.png)
